N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a benzofuran moiety linked to a xanthene carboxamide structure, with a chlorophenyl group contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, which can be achieved through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid derivatives under acidic conditions. The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorophenyl isocyanate. The final step involves coupling the benzofuran intermediate with xanthene-9-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuranones under strong oxidizing conditions.
Reduction: The carbonyl groups in the xanthene and carboxamide structures can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Benzofuranones and carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism by which N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-9
Properties
IUPAC Name |
N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19ClN2O4/c30-17-8-7-9-18(16-17)31-29(34)27-26(21-12-3-6-15-24(21)36-27)32-28(33)25-19-10-1-4-13-22(19)35-23-14-5-2-11-20(23)25/h1-16,25H,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXJDSJKCSBZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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